molecular formula C16H14N2O3 B13732267 methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13732267
M. Wt: 282.29 g/mol
InChI Key: ZHYOJQOJRYGLOD-UHFFFAOYSA-N
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Description

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a phenylmethoxy group at the 4-position and a methyl ester group at the 3-position.

Preparation Methods

The synthesis of methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.

    Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through cyclization reactions.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced at the 4-position of the pyrazole ring using appropriate reagents and conditions.

    Esterification: The carboxylic acid group at the 3-position is esterified to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Research has shown that compounds in this class can interact with kinases, receptors, and other proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H14N2O3/c1-20-16(19)13-10-17-18-9-5-8-14(15(13)18)21-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

ZHYOJQOJRYGLOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)OCC3=CC=CC=C3

Origin of Product

United States

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